

Techniques for measuring the intracellular concentration of 2'-C-methyladenosine triphosphate.

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Compound of Interest

Compound Name: 2'-C-methyladenosine

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Application Notes and Protocols for Measuring Intracellular 2'-C-methyladenosine Triphosphate

Audience: Researchers, scientists, and drug development professionals.

Introduction

2'-C-methyladenosine triphosphate (2'-C-Me-ATP) is a modified purine nucleotide analog of adenosine triphosphate (ATP). As a derivative of a key cellular metabolite, understanding its intracellular concentration is crucial for elucidating its mechanism of action, metabolic fate, and potential therapeutic effects. This document provides detailed protocols for the extraction and quantification of 2'-C-Me-ATP from cultured cells, primarily leveraging high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are the gold-standard techniques for nucleotide analysis.

Core Methodologies

The accurate measurement of intracellular 2'-C-Me-ATP involves three key steps:

- **Cell Lysis and Metabolite Extraction:** Efficiently releasing the nucleotide from the cells while preventing its degradation.

- **Chromatographic Separation:** Separating 2'-C-Me-ATP from other cellular components, particularly other nucleotides.
- **Detection and Quantification:** Accurately measuring the amount of 2'-C-Me-ATP present.

This guide will detail two primary analytical approaches: HPLC with UV detection and the more sensitive LC-MS/MS.

Data Presentation: Quantitative Analysis Parameters

The following table summarizes key parameters for the quantification of nucleotides using LC-MS/MS. While specific values for 2'-C-Me-ATP must be determined empirically using a synthesized standard, the table provides a reference based on the analysis of similar endogenous nucleotides.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Retention Time (min)	LLOQ (nM)
2'-C-Me-ATP	User Determined	User Determined	User Determined	User Determined
ATP	506.0	408.0 / 134.1	Varies	1
CTP	482.0	384.0 / 110.1	Varies	0.5
GTP	522.0	424.0 / 150.1	Varies	5
UTP	483.0	385.0 / 95.0	Varies	0.5

LLOQ: Lower Limit of Quantification. Retention times are highly dependent on the specific column, mobile phase, and gradient used.

Experimental Protocols

Protocol 1: Extraction of Intracellular Nucleotides

This protocol describes two common methods for extracting nucleotides from cultured cells: Acetonitrile (ACN) extraction and Trichloroacetic Acid (TCA) precipitation. The ACN method is generally faster and can result in better recovery of triphosphates.[\[1\]](#)[\[2\]](#)

Materials:

- Phosphate-buffered saline (PBS), ice-cold
- Acetonitrile (HPLC grade)
- Trichloroacetic acid (TCA) solution (10% w/v), ice-cold
- Triethylamine (TEA)
- Cell scrapers
- Centrifuge capable of 4°C and >13,000 x g
- Lyophilizer or vacuum concentrator

Procedure:

A. Acetonitrile Extraction

- Culture cells to the desired density in a culture plate.
- Place the culture plate on ice and aspirate the culture medium.
- Wash the cells twice with ice-cold PBS. Ensure complete removal of PBS after the final wash.
- Add 1 mL of ice-cold 80% acetonitrile per 10 cm plate directly to the cells.
- Scrape the cells from the plate and transfer the cell lysate to a microcentrifuge tube.
- Vortex the lysate vigorously for 30 seconds.
- Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
- Carefully transfer the supernatant, which contains the soluble metabolites, to a new tube.
- Evaporate the acetonitrile from the supernatant using a lyophilizer or vacuum concentrator.
- Resuspend the dried extract in a suitable volume of the initial HPLC/LC-MS mobile phase for analysis.

- Store the extract at -80°C until analysis.

B. Trichloroacetic Acid (TCA) Precipitation

- Follow steps 1-3 from the Acetonitrile Extraction protocol.
- Add 500 µL of ice-cold 10% TCA to the cell monolayer.
- Incubate on ice for 10 minutes.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Centrifuge at 13,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube.
- To neutralize the TCA, add an equal volume of a solution containing 0.5 M trioctylamine in a non-polar solvent like Freon (use appropriate safety precautions) or use a validated amount of a base like ammonium acetate or triethylamine. A common approach is to add triethylamine to a final pH of 6.5-7.0.
- The neutralized extract can be directly analyzed or stored at -80°C.

Protocol 2: Quantification of 2'-C-Me-ATP by HPLC-UV

This method is suitable for relatively high intracellular concentrations of 2'-C-Me-ATP.

Instrumentation and Reagents:

- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 150 x 4.6 mm, 3.5 µm particle size)[3]
- Mobile Phase A: 10 mM tetrabutylammonium hydroxide, 10 mM KH₂PO₄, 0.25% Methanol, pH adjusted to 6.9.[3]
- Mobile Phase B: 5.6 mM tetrabutylammonium hydroxide, 50 mM KH₂PO₄, 30% Methanol, pH adjusted to 7.0.[3]

- Pure standard of **2'-C-methyladenosine** triphosphate for calibration curve.

Procedure:

- Equilibrate the HPLC column with the initial mobile phase conditions (e.g., 60% A, 40% B) at a flow rate of 1.0 mL/min.[3] The column temperature should be maintained at 27°C.[3]
- Inject 10-20 µL of the prepared cell extract.
- Run a gradient elution program. A suggested starting point is:
 - 0-30 min: 40% to 60% B[3]
 - 30-60 min: Hold at 60% B[3]
 - Followed by a re-equilibration step to initial conditions.
- Detect the nucleotides by UV absorbance at 254 nm.[3]
- Prepare a standard curve by injecting known concentrations of the 2'-C-Me-ATP standard.
- Identify the 2'-C-Me-ATP peak in the cell extract by comparing its retention time to that of the standard.
- Quantify the amount of 2'-C-Me-ATP in the sample by integrating the peak area and comparing it to the standard curve.

Protocol 3: Quantification of 2'-C-Me-ATP by LC-MS/MS

This is a highly sensitive and specific method, ideal for detecting low intracellular concentrations of 2'-C-Me-ATP.

Instrumentation and Reagents:

- LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).
- Reversed-phase C18 or mixed-mode column suitable for polar molecules.

- Mobile Phase A: 100 mM hexafluoroisopropanol (HFIP) and 8.6 mM triethylamine (TEA) in water.^[4]
- Mobile Phase B: 10% acetonitrile in Mobile Phase A.^[4]
- Pure standard of 2'-C-Me-ATP.
- Isotope-labeled internal standard (if available) for the most accurate quantification.

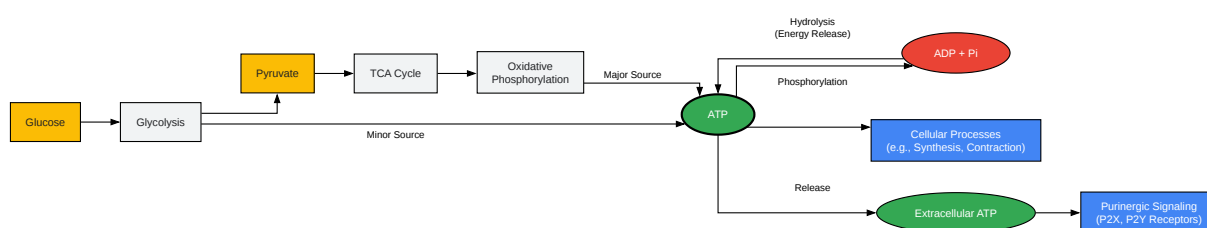
Procedure:

- Method Development:
 - Infuse a pure standard of 2'-C-Me-ATP into the mass spectrometer to determine its precursor ion mass and optimize fragmentation to identify a specific product ion. This will create a unique MRM (Multiple Reaction Monitoring) transition for 2'-C-Me-ATP.
- Chromatography:
 - Equilibrate the column with the initial mobile phase conditions.
 - Inject the cell extract.
 - A typical gradient could be: 0-5 min, 0% to 10% B; 5-20 min, 10% to 100% B, followed by a wash and re-equilibration.^[4] The flow rate is typically lower, around 0.5 mL/min.^[4]
- MS/MS Detection:
 - Set the mass spectrometer to monitor the specific MRM transition for 2'-C-Me-ATP.
 - Operate the mass spectrometer in negative ion mode, which is generally better for phosphorylated compounds.
- Quantification:
 - Generate a standard curve using the pure 2'-C-Me-ATP standard.

- The concentration of 2'-C-Me-ATP in the sample is determined from the peak area relative to the standard curve.

Visualizations

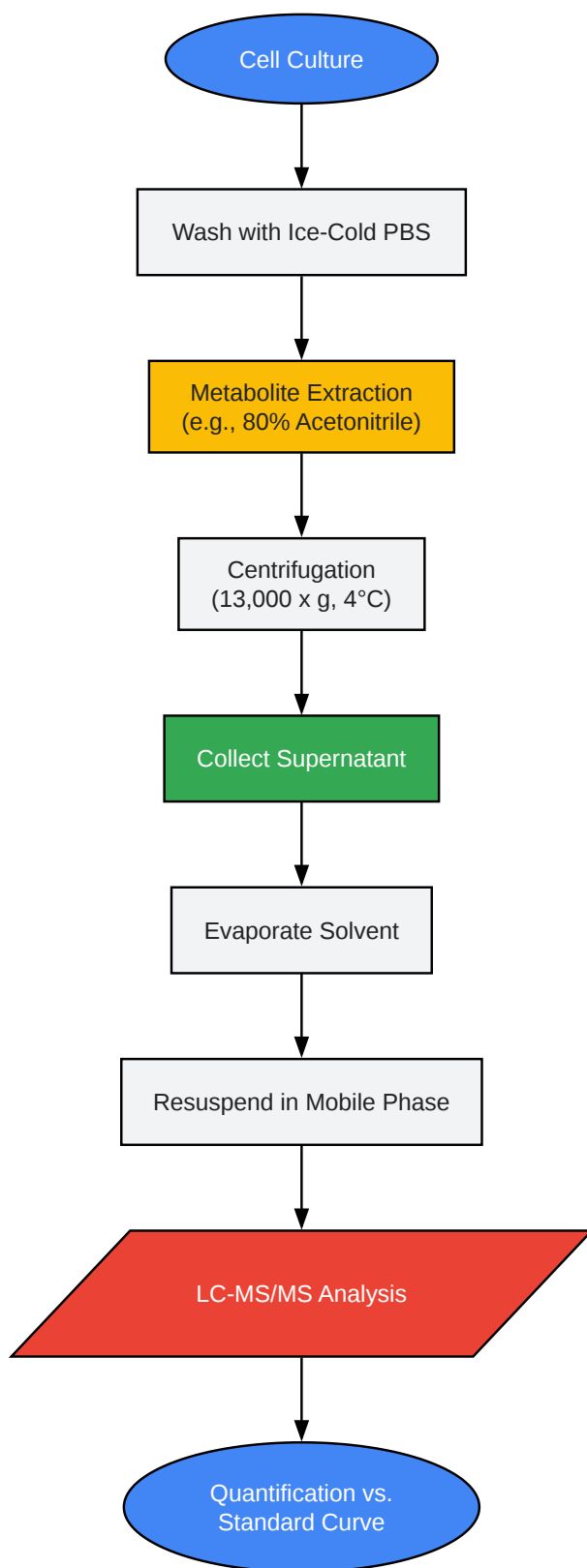
ATP Metabolism and Signaling Pathway



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Caption: Overview of ATP metabolism and its role in intracellular energy and extracellular signaling.

Experimental Workflow for Intracellular 2'-C-Me-ATP Quantification



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Caption: A generalized workflow for the extraction and quantification of intracellular metabolites.

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